N,N-Dimethyl-3-phenylpropanamide
Description
Overview of Phenylpropanamide Derivatives in Organic Chemistry
Phenylpropanamide derivatives are a significant class of compounds in organic chemistry, forming the structural backbone of many naturally occurring and synthetic molecules. These compounds are derivatives of phenylpropanoids, which are plant secondary metabolites found widely in fruits, vegetables, and grains. nih.gov Phenylpropanoids and their derivatives are known for a wide range of biological activities, which has spurred considerable research into their synthesis and modification. nih.gov
In synthetic organic chemistry, the phenylpropanamide scaffold is a valuable building block. For instance, derivatives like N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide serve as key intermediates in the synthesis of pharmaceutical compounds. newdrugapprovals.org The amide bond within these structures is a critical functional group, and its formation is a fundamental topic in organic synthesis. The methods for creating this bond, such as the reaction of carboxylic acids with amines, are continually being refined to improve efficiency and reduce waste. walisongo.ac.id
The versatility of the phenylpropanamide structure allows for a wide range of chemical modifications, leading to libraries of compounds with diverse properties. These derivatives are utilized in various fields, including medicinal chemistry and materials science.
Academic Significance of N,N-Dimethyl-3-phenylpropanamide as a Model System
This compound serves as a useful model system in several areas of chemical research. Its relatively simple, yet well-defined, structure makes it an ideal substrate for studying various chemical reactions and principles.
In the context of synthetic methodology, the formation of this compound from 3-phenylpropanoic acid and dimethylamine (B145610) is a classic example of an amidation reaction. Researchers can use this specific reaction to test and optimize new catalytic systems or reaction conditions for amide bond formation. acs.orgnih.gov The efficiency of different catalysts, such as those based on boron or titanium, can be evaluated using this transformation as a benchmark. rsc.orgucl.ac.uk
Furthermore, the study of related compounds provides insight into structure-activity relationships. By comparing the properties and reactivity of this compound with its analogues, such as N,N-diethyl-3-phenylpropanamide or other N-substituted derivatives, chemists can understand the influence of different alkyl groups on the amide's physical and chemical characteristics.
The spectroscopic analysis of this compound also provides a clear example for educational and research purposes. Its NMR, IR, and mass spectra can be used to illustrate fundamental principles of structure elucidation. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com
Scope and Research Focus of the Outline
This article is focused exclusively on the chemical compound this compound from a research perspective. The content will adhere strictly to the following areas: its chemical and physical properties, methods of synthesis, and its spectroscopic characterization. The information presented is intended for a scientific audience interested in the fundamental chemistry of this compound. The discussion will be limited to the topics specified in the outline, without delving into pharmacological applications or safety profiles.
Chemical and Physical Properties of this compound
The fundamental properties of a compound are crucial for its application in research and synthesis. This section details the known physical and chemical characteristics of this compound.
Physical Properties
This compound is a compound with a molecular weight of 177.246 g/mol . chemsynthesis.com While specific, experimentally determined values for its melting point, boiling point, and density are not consistently reported in readily available literature, it is described as a pale yellow oil in at least one synthetic report.
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|---|---|---|---|
| This compound | 5830-31-9 | C₁₁H₁₅NO | 177.25 | Pale Yellow Oil |
| N,N-Dimethylpropionamide | 758-96-3 | C₅H₁₁NO | 101.15 | Liquid sigmaaldrich.comsigmaaldrich.com |
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the propyl chain, and the two equivalent methyl groups on the nitrogen atom. The integration and splitting patterns of these signals would confirm the connectivity of the atoms.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration of the tertiary amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the carbonyl group and within the propyl chain.
Synthesis of this compound
The synthesis of amides is a cornerstone of organic chemistry, and various methods have been developed for this purpose.
General Amidation Reactions
The most common and direct method for synthesizing amides is the condensation reaction between a carboxylic acid and an amine. libretexts.org This reaction, however, often requires harsh conditions, such as high temperatures, to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. rsc.org To circumvent this, a wide array of activating agents and catalysts have been developed.
Specific Synthetic Routes
One established route for the synthesis of this compound involves the reaction of 3-phenylpropanoic acid with dimethylamine. To facilitate this reaction and achieve a high yield, a coupling reagent or an activating agent is typically employed. catalyticamidation.infoorganic-chemistry.org
A common laboratory-scale approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For example, 3-phenylpropanoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 3-phenylpropanoyl chloride. This intermediate is then reacted with dimethylamine to yield the final amide product, this compound. nih.gov
Catalytic methods represent a more atom-economical approach. Catalysts based on boron, such as boric acid or boronic acids, and transition metals like titanium have been shown to be effective for direct amidation reactions. acs.orgrsc.org For instance, titanium tetrachloride (TiCl₄) has been used to mediate the direct condensation of carboxylic acids and amines. nih.gov
Table 2: Common Reagents in Amide Synthesis
| Reagent Type | Examples | Function |
|---|---|---|
| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert carboxylic acid to a more reactive acid chloride nih.gov |
| Coupling Reagents | DCC (Dicyclohexylcarbodiimide), HATU | Facilitate the direct reaction of a carboxylic acid and an amine catalyticamidation.info |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the amide functional group and the phenyl ring.
Reactions at the Amide Group
The amide group is generally stable and less reactive than other carbonyl derivatives like acid chlorides or esters. However, it can undergo hydrolysis to the parent carboxylic acid (3-phenylpropanoic acid) and dimethylamine under either acidic or basic conditions, typically requiring heat. libretexts.org Reduction of the amide group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, N,N-dimethyl-3-phenylpropylamine.
Reactions involving the Phenyl Group
The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The position of substitution (ortho, meta, or para) will be influenced by the electron-donating or -withdrawing nature of the propanamide substituent.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBVFKPSUNQAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207028 | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5830-31-9 | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylhydrocinnamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to N,n Dimethyl 3 Phenylpropanamide and Its Analogues
Classical and Contemporary Amide Bond Formation Strategies
Traditional methods for amide synthesis have been refined over decades and remain cornerstones of organic chemistry. These approaches typically involve the activation of a carboxylic acid to enhance its reactivity towards an amine.
Carboxylic Acid and Amine Coupling Reactions
The direct condensation of a carboxylic acid, such as 3-phenylpropanoic acid, with an amine, like dimethylamine (B145610), is generally a slow and inefficient process due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are employed to facilitate the reaction.
Modern amide synthesis heavily relies on activators or coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are widely used for this purpose. wikipedia.orgnih.gov The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (dimethylamine) to form the desired amide, N,N-Dimethyl-3-phenylpropanamide. The byproduct of this reaction is a urea (B33335) derivative (e.g., dicyclohexylurea), which can sometimes complicate product purification. wikipedia.org
| Coupling Reagent | Common Name | Key Feature |
| N,N'-dicyclohexylcarbodiimide | DCC | Forms an insoluble urea byproduct, facilitating removal by filtration in some cases. wikipedia.org |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Water-soluble, allowing for easy removal of the urea byproduct through aqueous extraction. nih.govpeptide.com |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is another highly efficient coupling reagent used in amide bond formation. wikipedia.orgmychemblog.com It reacts with the carboxylic acid to generate an active ester, which then readily reacts with the amine. commonorganicchemistry.com HATU is particularly valued for its high coupling efficiencies and fast reaction rates, often employed in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). wikipedia.orgcommonorganicchemistry.com The use of HATU is known to minimize side reactions and is effective even for sterically hindered substrates. sigmaaldrich.com
A classic and highly effective method for preparing amides involves the use of acid halides, typically acid chlorides. libretexts.org In this two-step approach, 3-phenylpropanoic acid is first converted to its more reactive acid chloride derivative, 3-phenylpropanoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 3-phenylpropanoyl chloride is then reacted with dimethylamine. study.com The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk This is followed by the elimination of a chloride ion, forming this compound. study.com A key consideration in this reaction is the liberation of hydrogen chloride (HCl) as a byproduct. libretexts.orgchemguide.co.uk Since amines are basic, the HCl will react with an equivalent of the dimethylamine to form an ammonium salt. Therefore, the reaction requires at least two equivalents of the amine: one to form the amide and one to act as a base to neutralize the HCl. libretexts.org Alternatively, an external non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be added to scavenge the HCl. libretexts.org
Reductive Amination Pathways for Alkylamine Precursors
Reductive amination is a powerful method for synthesizing amines from aldehydes or ketones. libretexts.orgorganic-chemistry.org While it does not directly form an amide bond, it is a crucial strategy for preparing the necessary amine precursors, which can then be acylated to yield the final amide product.
In the context of this compound synthesis, this pathway would be a multi-step process. First, an appropriate aldehyde, such as 3-phenylpropanal, would be reacted with dimethylamine. This reaction initially forms an iminium ion intermediate. libretexts.org This intermediate is not isolated but is reduced in situ to the corresponding tertiary amine, N,N-dimethyl-3-phenylpropan-1-amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium). libretexts.orglibretexts.orgyoutube.com
Once the N,N-dimethyl-3-phenylpropan-1-amine precursor is synthesized and purified, it can be acylated using a suitable acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a separate step to form the final amide product. This approach offers flexibility in synthesizing a wide range of analogues by varying both the initial carbonyl compound and the subsequent acylating agent.
| Reductive Amination Step | Description |
| Step 1: Imine/Iminium Formation | An aldehyde or ketone reacts with a primary or secondary amine to form an imine or iminium ion. libretexts.orglibretexts.org |
| Step 2: Reduction | A reducing agent, such as NaBH₃CN or NaBH(OAc)₃, is used to reduce the C=N double bond to a C-N single bond, forming the amine. libretexts.orgyoutube.com |
Advanced Catalytic Approaches in this compound Synthesis
In recent years, transition metal catalysis has emerged as a powerful tool for forming chemical bonds, including the amide linkage, often with higher efficiency and under milder conditions than classical methods.
Transition Metal-Catalyzed Amidation (e.g., Copper Catalysis)
Transition metal-catalyzed reactions, particularly those involving copper, have shown promise for the direct amidation of C-H bonds. beilstein-journals.orgnih.gov While direct C-H amidation of a hydrocarbon precursor to this compound is a complex transformation, copper catalysis is more commonly applied in cross-coupling reactions. For instance, a copper catalyst could facilitate the coupling of an appropriate nitrogen source with a carboxylic acid derivative.
Copper-catalyzed amidation reactions can proceed through various mechanisms, often involving the activation of either the amine or the carboxylic acid component. berkeley.edu These methods are advantageous due to the low cost and low toxicity of copper compared to other transition metals like palladium. beilstein-journals.orgnih.gov The synthesis of N,N-disubstituted amides via copper catalysis can offer an alternative to traditional coupling reagents, potentially avoiding the formation of stoichiometric byproducts and allowing for the use of a broader range of substrates under specific conditions. nih.gov Research in this area continues to develop more efficient and selective catalytic systems for amide bond formation. chemrxiv.org
Brønsted Acid and Lewis Acid Catalysis in Amide Formation
The formation of the amide bond is a cornerstone of organic synthesis, and the use of acid catalysis plays a pivotal role in enhancing the efficiency of this transformation. Both Brønsted and Lewis acids are employed to activate the carboxylic acid component, rendering it more susceptible to nucleophilic attack by the amine.
Brønsted acids, such as phenyl phosphinic acid and trifluoromethanesulfonimide, have demonstrated efficacy as catalysts in amidation reactions. nih.gov They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the addition of the amine to form a tetrahedral intermediate, which then collapses to the amide with the elimination of water. The catalytic cycle is completed by the regeneration of the Brønsted acid. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the literature, the general principles are broadly applicable.
Lewis acids, on the other hand, coordinate to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, making it more electrophilic. A variety of Lewis acids, including those based on boron, zirconium, and hafnium, have been utilized for direct amidation reactions. mdpi.com For instance, dinuclear zirconium complexes can activate the carboxylate for reaction with an amine. mdpi.com Boron-based catalysts, in particular, have been shown to be effective, with a proposed mechanism involving the formation of a cyclic complex that activates the carboxylic function. mdpi.com Mechanistic studies on boron-catalyzed amidation reactions have highlighted the importance of having at least three free coordination sites on the boron atom for catalytic activity. nih.gov
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the amidation reaction. The following table illustrates the effect of different Lewis acid catalysts on a generic amidation reaction, which can be extrapolated to the synthesis of this compound.
Table 1: Comparison of Lewis Acid Catalysts in a Model Amidation Reaction
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZrCl₄ | 70 | 24 | High |
| HfCl₄ | 25 | 1.5 | High |
| B(OCH₂CF₃)₃ | 110 | 12 | Good |
| Boric Acid | 100 | 24 | Moderate |
Green Chemistry Principles Applied to Amidation Reactions
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize the environmental impact of synthetic processes. The synthesis of amides, a very common reaction in these industries, is a key area for the application of these principles. researchgate.net Key metrics used to evaluate the "greenness" of a reaction include atom economy and the E-factor (environmental factor). acs.orgchembam.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product. chembam.com
Traditional amidation methods often employ stoichiometric activating agents, leading to poor atom economy and the generation of significant waste. Catalytic methods, as discussed in the previous section, represent a greener alternative by reducing the need for such reagents. researchgate.net
Another key aspect of green chemistry is the use of safer and more environmentally benign solvents. The development of catalytic amidations in greener solvents, or even under solvent-free conditions, is a significant area of research. Furthermore, the use of biocatalysis, employing enzymes as catalysts, offers a highly sustainable approach to amide bond formation due to the mild reaction conditions and high selectivity often observed. researchgate.net
A comparative analysis of different synthetic routes to an amide, based on green chemistry metrics, can guide the selection of the most sustainable process. The following table provides a hypothetical comparison for the synthesis of this compound.
Table 2: Green Chemistry Metrics for Different Synthetic Routes to this compound
| Synthetic Route | Atom Economy (%) | E-Factor | Solvent |
|---|---|---|---|
| Acid Chloride Method | Low | High | Chlorinated Solvent |
| Coupling Reagent Method | Low | High | Aprotic Polar Solvent |
| Boric Acid Catalyzed | High | Low | Toluene |
| Enzymatic Synthesis | High | Very Low | Aqueous Buffer |
Novel Synthetic Routes and Precursor Utilization for this compound
A particularly innovative and atom-economical approach to the synthesis of N,N-dimethylamides involves the use of N,N-Dimethylacetamide (DMAc) not only as a solvent but also as the source of the dimethylamine moiety. This method circumvents the need to handle gaseous dimethylamine. One reported method involves heating a carboxylic acid in DMAc in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net
The proposed mechanism suggests that CDI first activates the carboxylic acid to form an acylimidazolide intermediate. researchgate.net Subsequently, DMAc acts as the aminating agent, reacting with the activated carboxylic acid to yield the desired N,N-dimethylamide and acetic acid as a byproduct. researchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures, in the range of 160–165 °C. researchgate.net This one-pot procedure is considered cost-effective and environmentally benign. researchgate.net A variety of N,N-dimethylamides have been synthesized in good to excellent yields using this methodology. researchgate.net
Directed Synthesis of this compound Derivatives and Structural Analogues
The synthesis of derivatives of this compound with various substituents on the phenyl ring is of significant interest for structure-activity relationship studies in medicinal chemistry. The introduction of these substituents can be achieved either by starting with a pre-substituted 3-phenylpropanoic acid or by modifying the phenyl ring at a later stage of the synthesis.
The synthesis of N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives has been reported, which involves the condensation of a substituted benzaldehyde, an N-(substitutedphenyl)-oxobutanamide, and N-methyl urea. niscpr.res.in While this is a different heterocyclic system, the principles of incorporating substituted phenyl groups are relevant. Similarly, the synthesis and characterization of new substituted coumarin (B35378) derivatives have been described, where nitration is used to introduce substituents onto the aromatic ring. chemmethod.com
For the direct synthesis of N,N-dimethyl-3-(substituted-phenyl)propanamides, a common strategy involves the use of a substituted 3-phenylpropanoic acid as the starting material. These substituted carboxylic acids can be prepared through various synthetic methods, including cross-coupling reactions or electrophilic aromatic substitution on a suitable precursor. Once the desired substituted 3-phenylpropanoic acid is obtained, it can be converted to the corresponding N,N-dimethylamide using the methods described in the preceding sections.
The following table provides examples of substituted 3-phenylpropanoic acids that can serve as precursors for the synthesis of this compound derivatives.
Table 3: Precursors for Substituted this compound Derivatives
| Substituent on Phenyl Ring | Precursor Carboxylic Acid |
|---|---|
| 4-Methoxy | 3-(4-methoxyphenyl)propanoic acid |
| 4-Chloro | 3-(4-chlorophenyl)propanoic acid |
| 3-Nitro | 3-(3-nitrophenyl)propanoic acid |
| 2-Methyl | 3-(o-tolyl)propanoic acid |
Modulation of Amide Nitrogen Substituents
The nature of the substituents on the amide nitrogen atom plays a crucial role in determining the chemical and physical properties of N,N-disubstituted 3-phenylpropanamides. Variations in the alkyl groups can influence factors such as reactivity, solubility, and biological activity. Research in this area focuses on understanding and exploiting these effects to fine-tune the molecular properties for specific applications.
The size and electronic nature of the N-alkyl substituents exert significant steric and electronic effects on the amide functionality. Bulky N-alkyl groups can sterically hinder the approach of reagents to the carbonyl carbon, thereby influencing the amide's reactivity in nucleophilic acyl substitution reactions. For instance, an increase in the size of the N-alkyl groups generally leads to a decrease in the rate of hydrolysis.
Electronically, the nitrogen lone pair's ability to delocalize into the carbonyl group is a key characteristic of amides. The nature of the N-substituents can modulate this resonance. While alkyl groups are generally considered electron-donating, their effect on the fundamental properties of the amide bond in simple N,N-dialkyl-3-phenylpropanamides is often subtle and can be overshadowed by steric factors. However, in more complex systems or under specific reaction conditions, these electronic effects can become more pronounced.
A study on the base-induced rearrangement of N-alkyl arylsulfonamides, a different class of amides, demonstrated that the size of the N-alkyl group significantly influences the competition between rearrangement and cyclization reactions mdpi.com. Larger alkyl groups, particularly those branched at the α- or β-carbon, were found to sterically inhibit the cyclization pathway, favoring the desired rearrangement in high yield mdpi.com. While this study does not directly involve 3-phenylpropanamides, the principles of steric hindrance by N-alkyl groups influencing reaction outcomes are broadly applicable.
The following table summarizes the conceptual impact of varying N-alkyl substituents on the properties of a generic N,N-dialkyl-3-phenylpropanamide.
| N-Alkyl Substituent | Expected Steric Hindrance | Predicted Relative Reactivity (e.g., Hydrolysis) |
| Methyl | Low | High |
| Ethyl | Moderate | Moderate |
| Isopropyl | High | Low |
| tert-Butyl | Very High | Very Low |
This table is illustrative and actual effects may vary depending on specific reaction conditions.
The most common method for introducing different N-substituents is through the amidation of 3-phenylpropanoic acid or its derivatives with the corresponding secondary amine. Direct catalytic amidation of carboxylic acids with amines is an atom-economical approach that is gaining traction. For example, NiCl₂ has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, highlighting the role of steric and electronic effects of substituents on the phenyl ring of the acid on the reaction yields nih.gov. This methodology can be extended to the synthesis of a library of N,N-dialkyl-3-phenylpropanamides by employing various dialkylamines.
One-pot syntheses offer an efficient route to these compounds. For instance, an improved one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for Tolterodine, has been developed d-nb.info. This process involves the reaction of a coumarin derivative with diisopropylamine (B44863) in the presence of acetic acid at room temperature, demonstrating a cost-effective and scalable method d-nb.info. Such one-pot procedures can be adapted for the synthesis of a range of N,N-disubstituted 3-phenylpropanamide (B85529) analogues by varying the amine component.
Stereoselective Synthesis of Chiral Propanamide Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities. The 3-phenylpropanamide scaffold can possess chirality, typically at the α- or β-position of the propanamide chain. Consequently, the development of stereoselective synthetic methods to access single enantiomers of these derivatives is a significant area of research.
One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.
For the synthesis of chiral 3-phenylpropanamide derivatives, a chiral amine can be used as the auxiliary. For example, a chiral amine can be acylated with a derivative of 3-phenylpropanoic acid. The resulting chiral amide can then undergo a diastereoselective reaction, such as an enolate alkylation or a conjugate addition. The stereochemical outcome of this reaction is controlled by the chiral auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched 3-phenylpropanamide derivative. Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the development of new synthetic methods to access chiral amines with multiple stereogenic centers osi.lv.
The general approach using a chiral auxiliary is outlined in the table below:
| Step | Description |
| 1. Auxiliary Attachment | A prochiral 3-phenylpropanoic acid derivative is reacted with a chiral amine (the auxiliary) to form a diastereomeric amide. |
| 2. Diastereoselective Reaction | The chiral amide undergoes a reaction (e.g., alkylation, reduction) where the chiral auxiliary directs the formation of a new stereocenter, leading to a preponderance of one diastereomer. |
| 3. Auxiliary Removal | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched 3-phenylpropanamide derivative. The auxiliary can often be recovered. |
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer at a much faster rate than the other. For racemic 3-phenylpropanamides or their precursors, a lipase (B570770) could be employed to selectively hydrolyze or esterify one enantiomer, allowing for the separation of the unreacted enantiomer and the product of the enzymatic reaction.
For example, a racemic mixture of a 3-phenylpropanol derivative, a potential precursor to the target amide, could be subjected to enzymatic acylation. A lipase, such as Candida rugosa lipase, can selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol mdpi.comnih.gov. The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated and converted to the corresponding enantiomers of the this compound. The efficiency of such a resolution is often described by the enantiomeric ratio (E-value) mdpi.com.
A study on the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, demonstrated the effectiveness of Candida rugosa lipase in an ionic liquid/toluene two-phase system, achieving a high enantiomeric excess of the product mdpi.com. This approach is conceptually applicable to the resolution of precursors for chiral N,N-dialkyl-3-phenylpropanamides.
The following table illustrates the principle of enzymatic kinetic resolution for a racemic precursor alcohol of a chiral 3-phenylpropanamide:
| Substrate | Enzyme | Reaction | Outcome |
| Racemic 3-phenylpropanol derivative | Lipase (e.g., Candida rugosa) | Transesterification | (R)-enantiomer is acylated to the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol. The two can then be separated. |
Chemical Reactivity and Mechanistic Transformations of N,n Dimethyl 3 Phenylpropanamide
Fundamental Reaction Pathways
The reactivity of N,N-Dimethyl-3-phenylpropanamide is dictated by its constituent functional groups: the propanamide backbone, the tertiary amide, and the phenyl ring. These sites are susceptible to a variety of transformations under different reaction conditions.
Oxidation Reactions of the Propanamide Backbone
The propanamide backbone of this compound can undergo oxidation, a process that is fundamental in various chemical and biological systems. numberanalytics.comnumberanalytics.com Oxidation reactions in organic chemistry often involve the loss of hydrogen atoms or the gain of oxygen atoms. numberanalytics.com
One potential oxidation pathway involves the cleavage of the peptide backbone, a known reaction in proteins and peptides. nih.gov For instance, α-amidation leads to the cleavage of the Cα-N bond, resulting in an N-terminal peptide amide and a C-terminal keto acyl peptide. nih.gov Research has shown that the presence of certain amino acid residues, like methionine, can enhance this cleavage. nih.gov While this compound is not a peptide, the principles of backbone cleavage through oxidation could be applicable under specific conditions, potentially leading to the formation of smaller molecules.
Another possibility is the oxidation of the benzylic position (the carbon atom adjacent to the phenyl ring). Alkylbenzenes can be oxidized to benzoic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). numberanalytics.com Applying this to this compound could theoretically lead to the formation of N,N-dimethyl-3-oxo-3-phenylpropanamide, although this specific reaction has not been detailed in the provided search results.
It is also important to consider that oxidative stress, caused by an imbalance of reactive oxygen species, can lead to damage of cellular components like proteins. numberanalytics.com This highlights the general susceptibility of amide-containing molecules to oxidative degradation.
Reduction Reactions of Amide and Ketone Moieties
The tertiary amide group in this compound can be reduced to the corresponding tertiary amine, N,N-dimethyl-3-phenylpropan-1-amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.com The mechanism involves the initial addition of a hydride ion to the carbonyl carbon of the amide. masterorganicchemistry.comstackexchange.com This is followed by the elimination of an oxygen-aluminum complex, assisted by the lone pair of electrons on the nitrogen atom, to form an iminium ion. A second hydride ion then attacks the iminium ion to yield the final tertiary amine product. masterorganicchemistry.com
Alternative and milder reducing agents have also been developed for the reduction of tertiary amides. acs.orgacs.orgnih.gov Dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can reduce tertiary amides to tertiary amines. acs.orgnih.gov The reaction with 9-BBN is believed to proceed through a mechanism analogous to that of LiAlH4, involving the formation of a tetrahedral intermediate and an iminium ion. acs.org Aminoborohydrides are another class of powerful and selective reagents for this purpose. acs.orgacs.orgnih.gov
The reduction of amides to amines is a significant transformation in organic synthesis, providing a route to amines from stable amide precursors. nih.gov It is noteworthy that the reduction of amides is generally more difficult than the reduction of esters due to the electron-donating nature of the nitrogen lone pair, which stabilizes the carbonyl group. masterorganicchemistry.com
In contrast to the reduction to amines, the reduction of amides to alcohols via C-N bond cleavage is a more challenging transformation. nih.gov However, recent advancements have shown that samarium(II) iodide (SmI2) in the presence of an amine and water can achieve this with high chemoselectivity for primary, secondary, and tertiary amides. nih.gov
Catalytic hydrogenation is another method employed for the reduction of various functional groups. While the direct catalytic hydrogenation of the amide in this compound to an amine is not explicitly detailed, related transformations are well-documented. For instance, the catalytic hydrogenation of 3-phenylpropionitrile (B121915) over a palladium on carbon (Pd/C) catalyst can yield 3-phenylpropylamine. nih.govresearchgate.net This suggests that under appropriate conditions, the phenyl ring and potentially the amide group could be susceptible to hydrogenation. The stereochemistry of catalytic hydrogenation generally proceeds via syn-addition. masterorganicchemistry.com
Table 1: Reduction of Tertiary Amides
| Reagent | Product | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Tertiary Amine | masterorganicchemistry.com |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) (2 equiv.) | Tertiary Amine | acs.orgnih.gov |
| Disiamylborane (1 equiv.) | Aldehyde | acs.orgnih.gov |
| Aminoborohydrides | Alcohol, Amine, or Aldehyde | acs.orgacs.orgnih.gov |
| Samarium(II) Iodide (SmI2)/Amine/H2O | Alcohol | nih.gov |
Nucleophilic and Electrophilic Substitution Reactions
The this compound molecule offers two primary sites for substitution reactions: the carbonyl carbon of the amide and the aromatic phenyl ring.
The carbonyl carbon is susceptible to nucleophilic attack. However, amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution. chemistrysteps.comsolubilityofthings.com This reduced reactivity is due to the resonance stabilization provided by the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. chemistrysteps.comsolubilityofthings.com Consequently, amides have poor leaving groups (R2N-), which are strong bases. chemistrysteps.com
The phenyl ring, on the other hand, undergoes electrophilic aromatic substitution. The nature of the substituent on the ring directs the position of the incoming electrophile. In this compound, the propanamide side chain is an alkyl group, which is generally considered to be an ortho-, para-directing and activating group for electrophilic substitution. However, the reactivity of the ring is also influenced by the amide functionality.
Amide Functional Group Chemistry and Stability
The tertiary amide group is a key feature of this compound, defining much of its chemical behavior and stability.
Hydrolytic Stability and Degradation Pathways
Amide bonds are known for their relative stability, particularly in comparison to esters. chemistrysteps.comnih.gov This stability is crucial in biological systems, where the peptide bonds of proteins must remain intact under aqueous conditions. chemistrysteps.com The stability of amides arises from two main factors: the poor leaving group nature of the amine fragment and the resonance stabilization of the amide bond, which makes the carbonyl carbon less electrophilic. chemistrysteps.comsolubilityofthings.com
However, amides can undergo hydrolysis to form a carboxylic acid and an amine under acidic or basic conditions. solubilityofthings.com The general reaction is: RCONR'R'' + H2O → RCOOH + R'R''NH. solubilityofthings.com
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. solubilityofthings.com In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
The hydrolytic stability of tertiary amides is generally high. acs.orgacs.orgresearchgate.net However, certain structural features can lead to unexpected instability. For example, studies on N-acylated amino acid amides have shown that electron-rich acyl groups can accelerate hydrolysis under mildly acidic conditions. nih.gov This is thought to occur through the formation of an oxazolinium ion intermediate. nih.gov While this specific mechanism may not directly apply to this compound, it highlights that the stability of an amide bond can be influenced by remote substituents.
Enzymatic hydrolysis of tertiary amide bonds is also a significant area of study. acs.orgacs.orgresearchgate.net Most enzymes find it difficult to hydrolyze the planar tertiary amide bond. acs.orgacs.orgresearchgate.net However, specific enzymes, such as Xaa-Pro peptidases, have evolved mechanisms to cleave these bonds, often involving an anti nucleophilic attack and protonation of the amide nitrogen. acs.orgacs.orgresearchgate.net
Reactions Involving the Tertiary Amide Nitrogen
The nitrogen atom in a tertiary amide is generally considered to be non-basic and a poor nucleophile due to the delocalization of its lone pair of electrons into the carbonyl group. msu.edu This delocalization gives the C-N bond partial double bond character. chemistrysteps.com
Despite this general lack of reactivity, the tertiary amide nitrogen can participate in certain reactions. In some non-rigid systems, the participation of the tertiary amide nitrogen can compete with the more typical attack at the amide oxygen in substitution and elimination reactions. rsc.orgrsc.org
Furthermore, while direct alkylation of the amide nitrogen is uncommon, reactions that involve the nitrogen are central to the reduction of the amide. As discussed in section 3.1.2, the lone pair on the nitrogen plays a crucial role in the mechanism of reduction by hydride reagents, facilitating the elimination of the oxygen atom. masterorganicchemistry.comstackexchange.com
Transformations Involving the Phenylpropanamide Framework
The integrated structure of the phenylpropanamide backbone allows for complex intramolecular reactions and specific modifications. The interplay between the aromatic ring and the amide functionality dictates the regioselectivity and mechanistic pathways of these transformations.
While specific examples of intramolecular cyclization of this compound are not extensively documented, the principles of heterocycle formation can be applied to this molecule. The formation of heterocyclic structures from open-chain precursors is a fundamental strategy in organic synthesis. researchgate.netamanote.com In the context of this compound, cyclization would likely involve the activation of the phenyl ring or the aliphatic chain, followed by an intramolecular nucleophilic attack by the amide nitrogen or oxygen.
For instance, under Friedel-Crafts-type conditions, acylation of the phenyl ring could be followed by an intramolecular condensation to form a polycyclic system. Alternatively, functionalization of the propyl chain, such as the introduction of a leaving group, could facilitate an intramolecular cyclization to form a lactam. The success of such reactions is often dependent on the use of appropriate catalysts and reaction conditions to overcome the energetic barriers for ring formation. rsc.org
The synthesis of substituted γ-lactams through the intramolecular cyclization of N-allyl propiolamides highlights a relevant synthetic strategy that could be conceptually adapted. semanticscholar.org Although this compound does not possess the required unsaturation for this specific reaction, it illustrates the general principle of using amide-containing structures to build heterocyclic rings.
A plausible, though hypothetical, cyclization pathway for a derivative of this compound is presented below. Introduction of a suitable functional group on the propyl chain would be a prerequisite for such a transformation.
Table 1: Hypothetical Cyclization of a Functionalized this compound Derivative
| Reactant | Reagents/Conditions | Product | Reaction Type |
| 3-(2-aminophenyl)-N,N-dimethylpropanamide | Diazotization (NaNO₂, HCl), followed by intramolecular coupling | Aza-bridged cyclized product | Intramolecular Cyclization |
This table illustrates a potential synthetic route, emphasizing that the starting material would first need to be synthesized to enable the cyclization.
Carbamoylation involves the introduction of a carbamoyl (B1232498) group into a molecule. For this compound, this could theoretically occur at the phenyl ring through an electrophilic aromatic substitution, although the amide group is deactivating, making such a reaction challenging. A more plausible scenario for modification involves reactions at the amide itself. While N,N-dimethylamides are generally stable, their reactivity can be enhanced.
Alkylation reactions of amides can proceed at the nitrogen or the α-carbon. Given that the nitrogen in this compound is tertiary, N-alkylation is not possible. However, deprotonation of the α-carbon to the carbonyl group could generate a nucleophile for subsequent alkylation. The presence of a strong base, such as lithium diisopropylamide (LDA), would be required to achieve this.
The alkylation of benzamide (B126) derivatives provides insight into potential reactions involving the phenyl ring of this compound. Chromium-catalyzed para-selective alkylation of benzamide derivatives has been reported, suggesting that under specific catalytic conditions, direct alkylation of the phenyl ring is achievable. researchgate.net
Table 2: Representative Alkylation of a Benzamide Derivative
| Reactant | Reagents/Conditions | Product | Key Feature |
| N-Methylbenzamide | t-BuMgBr, CrCl₃, TMSBr | para-tert-Butyl-N-methylbenzamide | para-Selective C-H alkylation |
This example with a related benzamide suggests that similar regioselective alkylation could potentially be applied to the phenyl ring of this compound, provided suitable directing groups or catalysts are employed.
The oxidative cleavage of this compound would involve the breaking of carbon-carbon or carbon-nitrogen bonds through the action of an oxidizing agent. The phenylpropanamide framework offers several potential sites for such reactions. The bond between the benzyl (B1604629) carbon and the adjacent carbon of the propyl chain is a potential site for cleavage, as is the amide bond itself.
Electrochemical methods have been developed for the selective oxidative cleavage of the C-N bond in benzylamines. mdpi.com This process typically involves the formation of a radical cation intermediate, followed by deprotonation and further oxidation to facilitate C-N bond scission. While this compound is an amide rather than an amine, analogous electrochemical oxidation could potentially lead to fragmentation.
The mechanism of oxidative Cα-Cβ cleavage has been studied in lignin (B12514952) model dimers, which, although structurally different, provides a conceptual framework. researchgate.net This process often involves the formation of a cation radical on an aromatic ring, which then triggers the cleavage of an adjacent carbon-carbon bond. researchgate.net
A plausible fragmentation pathway for this compound under strong oxidizing conditions could involve initial oxidation at the phenyl ring or the benzylic position, leading to a cascade of reactions that result in the cleavage of the molecule.
Table 3: Plausible Fragmentation Products of this compound via Oxidative Cleavage
| Starting Material | Potential Oxidizing Conditions | Plausible Fragmentation Products |
| This compound | Strong oxidizing agent (e.g., KMnO₄, RuO₄) or electrochemical oxidation | Benzoic acid, N,N-dimethylformamide, CO₂ |
The specific products would depend heavily on the reaction conditions and the mechanism of the cleavage reaction.
Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 3 Phenylpropanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N,N-Dimethyl-3-phenylpropanamide.
Proton (¹H) NMR spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the propanamide backbone, and the protons of the N,N-dimethyl groups.
The aromatic protons typically appear as a multiplet in the downfield region (around 7.18-7.32 ppm), indicative of the phenyl ring. The aliphatic protons on the propyl chain appear as two distinct triplets. The benzylic protons (adjacent to the phenyl ring) are observed at approximately 2.95 ppm, while the protons adjacent to the carbonyl group appear further downfield at around 2.58 ppm due to the electron-withdrawing effect of the carbonyl. The six protons of the two N-methyl groups give rise to two singlets at approximately 2.92 and 2.87 ppm. The presence of two singlets for these methyl groups is due to hindered rotation around the amide C-N bond, making the two methyl groups chemically non-equivalent.
Table 1: ¹H NMR Spectroscopic Data for this compound
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.
The carbonyl carbon of the amide group is characteristically found furthest downfield, around 172.3 ppm. The quaternary aromatic carbon (C1' of the phenyl ring) appears at approximately 141.5 ppm. The other aromatic carbons resonate in the typical range of 126.1 to 128.5 ppm. The aliphatic carbons of the propyl chain are found at 38.3 ppm (acyl CH₂) and 31.5 ppm (benzylic CH₂). The two N-methyl carbons are observed at 37.1 and 35.3 ppm, again reflecting their magnetic non-equivalence.
Table 2: ¹³C NMR Spectroscopic Data for this compound
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a key correlation would be observed between the benzylic protons (~2.95 ppm) and the acyl protons (~2.58 ppm), confirming their adjacent positions on the propyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. libretexts.orgcolumbia.edu Key HMBC correlations would include:
The N-methyl protons (~2.92 and 2.87 ppm) correlating to the carbonyl carbon (~172.3 ppm).
The acyl protons (~2.58 ppm) correlating to the carbonyl carbon and the benzylic carbon (~31.5 ppm).
The benzylic protons (~2.95 ppm) correlating to the acyl carbon (~38.3 ppm) and the aromatic carbons.
¹⁵N NMR Spectroscopy provides direct insight into the electronic environment of the nitrogen atom. ipb.pt Although less sensitive due to the low natural abundance of the ¹⁵N isotope, it is a valuable tool. For a tertiary amide like this compound, the nitrogen signal is expected to appear in the chemical shift range of 95 to 140 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This chemical shift is influenced by the degree of resonance in the amide bond and the nature of the substituents.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion. For this compound (C₁₁H₁₅NO, M.W. 177.24 g/mol ), the ESI-MS spectrum in positive ion mode would be dominated by the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 178.2. chemsynthesis.com Tandem MS (MS/MS) experiments can induce fragmentation of this parent ion, providing structural information. A common fragmentation pathway for amides involves cleavage of the amide bond. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The calculated exact mass for the protonated molecule, [C₁₁H₁₆NO]⁺, is 178.1226. Experimental measurement of the m/z value with high precision using HRMS serves as definitive confirmation of the compound's elemental composition. chemspider.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C₁₁H₁₅NO), with a molecular weight of 177.25 g/mol , GC-MS analysis provides crucial information for its structural confirmation. chemsynthesis.comchemspider.com
Upon electron ionization, the molecule forms a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is predictable based on the structure, which includes a phenyl ring, a propyl chain, and a tertiary amide group. Due to the presence of a single nitrogen atom, the molecular ion peak is expected at an odd m/z value of 177, consistent with the nitrogen rule. whitman.edu
Key fragmentation pathways for this compound include:
Benzylic cleavage: The bond between the first and second carbon of the propyl chain can break, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Alpha-cleavage (α-cleavage): Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for amides. This can result in the loss of a benzyl (B1604629) radical (C₇H₇•) to produce an ion at m/z 86, corresponding to [CH₂CON(CH₃)₂]⁺.
McLafferty Rearrangement: While more common in primary amides, related rearrangements can occur. libretexts.org However, α-cleavage and benzylic cleavage are typically dominant for this structure.
Amide fragmentation: Cleavage of the bond between the carbonyl carbon and the nitrogen can lead to the formation of the dimethylaminyl radical, with the acylium ion [C₆H₅CH₂CH₂CO]⁺ appearing at m/z 133.
The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of this compound in complex matrices and its differentiation from isomers.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 133 | [C₆H₅CH₂CH₂CO]⁺ | Cleavage of C-N bond |
| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |
| 86 | [CH₂CON(CH₃)₂]⁺ | α-cleavage with loss of benzyl radical |
| 72 | [CON(CH₃)₂]⁺ | Cleavage of bond between α and β carbons |
| 44 | [N(CH₃)₂]⁺ | Fragmentation of the amide group |
Vibrational Spectroscopy for Functional Group and Conformational Insights
Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for identifying functional groups and probing the conformational structure of molecules by measuring their vibrational modes.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides detailed information about the functional groups present. For this compound, the key absorptions are associated with the aromatic ring, the alkyl chain, and the tertiary amide group. researchgate.net
The most characteristic band for the amide group is the strong C=O stretching vibration, known as the Amide I band, which for tertiary amides typically appears in the range of 1630-1670 cm⁻¹. ias.ac.in The C-N stretching vibration of the tertiary amide is also a key feature, usually found around 1400-1500 cm⁻¹. ias.ac.in The spectrum will also show characteristic peaks for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, while C-H bending vibrations provide further structural confirmation.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Propyl, Methyl) |
| 1630 - 1670 | C=O Stretch (Amide I) | Tertiary Amide |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1400 - 1500 | C-N Stretch | Tertiary Amide |
| 1350 - 1470 | C-H Bend | Aliphatic |
| 690 - 900 | C-H Out-of-plane Bend | Aromatic |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. pitt.edu
For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring, such as the symmetric ring breathing mode, which gives a sharp, intense peak. spectroscopyonline.com The C=O stretching (Amide I) band is also observable in the Raman spectrum. bio-structure.com The technique provides valuable insights into the carbon skeleton and can be used to study conformational changes in the molecule. ias.ac.in Comparing FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. nih.gov
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores in this compound are the phenyl group and the amide carbonyl group.
The phenyl group gives rise to two characteristic absorption bands:
A strong E₂-band around 200-210 nm, corresponding to a π → π* transition.
A weaker, fine-structured B-band around 250-270 nm, which is a symmetry-forbidden π → π* transition. sciencetechindonesia.com
The amide group exhibits a weak n → π* transition, which typically appears at a longer wavelength than the main phenyl absorption, often around 220 nm. nist.gov Since the phenyl ring is not directly conjugated with the carbonyl group, the spectrum is expected to be similar to that of an alkylbenzene, with minimal perturbation from the amide moiety.
| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250 - 270 | π → π* (B-band) | Phenyl Ring |
| ~220 | n → π | Amide Carbonyl |
| ~200 - 210 | π → π (E₂-band) | Phenyl Ring |
X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While specific crystallographic data for this compound is not widely published, an analysis would reveal the exact geometry of the amide plane and the rotational orientation of the phenyl group relative to the alkyl chain. Unlike secondary amides, which can form intermolecular hydrogen bonds via N-H groups, this compound lacks a hydrogen bond donor. researchgate.net Therefore, its crystal packing would be governed by weaker forces such as dipole-dipole interactions (from the polar amide group) and van der Waals forces.
| Parameter | Information Obtained |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C) |
| Bond Angles | Angles between adjacent bonds (e.g., O=C-N, C-N-C) |
| Torsional Angles | Conformation of the molecule (e.g., rotation around C-C bonds) |
| Intermolecular Interactions | Packing arrangement and non-covalent forces in the crystal lattice |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed molecular formula, serving as a crucial check for purity and formula accuracy.
The molecular formula for this compound is C₁₁H₁₅NO. chemsynthesis.com The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 74.54% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 8.53% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.90% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.03% |
| Total | 177.247 | 100.00% |
Experimental results from combustion analysis that fall within acceptable error margins of these theoretical values would confirm the empirical formula of the synthesized compound.
Computational and Theoretical Studies on N,n Dimethyl 3 Phenylpropanamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within N,N-Dimethyl-3-phenylpropanamide. These calculations solve the Schrödinger equation, or approximations of it, for the molecular system, yielding valuable information about its stability and properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. rsc.org
In the study of this compound, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. This involves calculating key structural parameters. The results of such calculations are typically presented in a table format.
Illustrative Data from DFT Calculations:
| Parameter | Atom Pair/Triplet | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N | ~1.35 Å | |
| Phenyl C-C | ~1.39 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C(methyl) | ~118° |
Note: The values in this table are representative and serve to illustrate the type of data obtained from DFT calculations. Actual values would be specific to the chosen functional and basis set.
Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying the conformational preferences of this compound.
Conformational analysis using ab initio methods would involve mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This process identifies the various low-energy conformers and the energy barriers that separate them. Such studies are crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing atoms like carbon, nitrogen, and oxygen, commonly used basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.netmdpi.com
The selection of the computational methodology involves choosing a specific DFT functional (e.g., B3LYP, M06-2X) or an ab initio method (e.g., HF, MP2). The choice is guided by the desired accuracy and the computational resources available. For instance, B3LYP is a popular hybrid functional that often provides reliable results for organic molecules. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. taylorandfrancis.comyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. taylorandfrancis.com
Illustrative FMO Data for this compound:
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily localized on the phenyl ring and the amide group's oxygen and nitrogen atoms. |
| LUMO | +0.5 | Primarily localized on the phenyl ring and the carbonyl carbon. |
Note: These energy values are hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction sites. uni-muenchen.denih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) and regions of positive electrostatic potential (typically colored blue).
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the carbonyl oxygen atom would be a prominent region of negative potential.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the phenyl ring and the methyl groups would exhibit positive potential.
This analysis is critical for understanding how the molecule might interact with other molecules, such as solvents, receptors, or reactants. mdpi.com
Conformational Analysis and Energy Minimization Studies
Due to the presence of several single bonds, this compound can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers, and to determine their relative energies. mdpi.comnih.gov
Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to find the geometry that corresponds to the lowest energy for each conformer. openreview.net By comparing the energies of different conformers, the most populated conformation at a given temperature can be predicted. This information is vital as the biological activity and physical properties of a molecule are often dependent on its preferred conformation. For this compound, the orientation of the phenyl group relative to the amide moiety would be a key conformational feature to investigate.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of molecular behavior, including conformational changes, structural stability, and interactions with the surrounding environment, such as solvents. nih.govresearchgate.net
While specific MD simulation studies on this compound are not extensively documented in the literature, the technique is well-suited to explore its dynamic characteristics. A simulation of this molecule would typically involve placing it in a simulation box, often with a solvent like water, and observing its behavior over nanoseconds or microseconds. nih.gov
Key dynamic behaviors of this compound that could be investigated include:
Conformational Flexibility : The molecule possesses several rotatable bonds, particularly in the propanamide chain and the linkage to the phenyl group. MD simulations can map the energy landscape associated with these rotations, identifying preferred conformations and the energy barriers between them. nih.gov
Solvent Interaction : Simulations can model how solvent molecules arrange around the solute, providing insights into solvation shells and the energetic favorability of hydration.
Intramolecular Motion : The simulation can track the vibrational and rotational motion of different parts of the molecule, such as the twisting of the phenyl ring relative to the alkyl chain or the movement of the dimethylamino group.
Such simulations would provide a fundamental understanding of the molecule's flexibility and its interactions at the atomic level, which are crucial for interpreting its macroscopic properties.
Investigation of Noncovalent Interactions and Hydrogen Bonding
Noncovalent interactions are weak, intermolecular or intramolecular forces that are critical in determining the structure, stability, and function of molecules. escholarship.orgescholarship.org These interactions, though individually weak, collectively play a significant role in the condensed phases of matter. escholarship.orgbohrium.com For this compound, several types of noncovalent interactions are theoretically significant:
Van der Waals Forces : Also known as London dispersion forces, these are present in all molecules and arise from temporary fluctuations in electron density. The phenyl ring and the alkyl chain contribute to these interactions.
π-Interactions : The electron-rich phenyl group can participate in π-π stacking interactions with other aromatic rings or in CH-π interactions where a C-H bond is attracted to the face of the phenyl ring.
A crucial aspect of this compound is its inability to act as a hydrogen bond donor. Unlike its analog N-phenylpropanamide, which has an N-H bond, this compound has its nitrogen atom fully substituted with methyl groups. researchgate.net Therefore, it cannot form the classic N-H···O hydrogen bonds that are significant in the structure of primary and secondary amides. researchgate.net However, the carbonyl oxygen (C=O) still possesses lone pairs of electrons and can act as a hydrogen bond acceptor if suitable donor molecules (like water or alcohols) are present.
Computational methods, particularly Density Functional Theory (DFT), are employed to study these interactions by calculating their geometries and binding energies. nih.gov Noncovalent Interaction (NCI) analysis is a specific computational tool used to visualize and characterize weak interactions within and between molecules. researchgate.net
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For N-phenylpropanamide, key calculated vibrational modes include C=O stretching, N-H bending, and C-H stretching. researchgate.net By analogy, for this compound, one would expect a strong C=O stretching vibration and various C-H stretching and bending modes from the phenyl, alkyl, and methyl groups.
Table 1: Selected Theoretically Calculated Vibrational Frequencies for the Related Compound N-phenylpropanamide Data sourced from a computational study using the B3LYP/6-311+G(d,p) level of theory. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400-3500 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2880-2975 |
| C=O Stretch | 1685 |
| C-N Stretch | 1210 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the isotropic chemical shifts of ¹H and ¹³C nuclei. dergipark.org.trcore.ac.uk These calculations, often performed with a solvent model to mimic experimental conditions, can predict the entire NMR spectrum. core.ac.uk For this compound, calculations would predict distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) groups of the propyl chain, and the two N-methyl groups, which may or may not be equivalent depending on the rotational barrier around the C-N bond.
Table 2: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for the Related Compound N-phenylpropanamide Calculations were performed at the B3LYP/6-311+G(d,p) level in chloroform (B151607) solvent. dergipark.org.tr
| Atom | Calculated ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) |
|---|---|---|---|
| C (Carbonyl) | 171.1 | H (Amide N-H) | 8.89 |
| C (Aromatic C-N) | 139.1 | H (Aromatic) | 7.15 - 7.60 |
| C (Aromatic) | 120.5 - 129.2 | H (Aliphatic CH₂) | 2.45 |
| C (Aliphatic CH₂) | 40.0 | H (Aliphatic CH₃) | 1.25 |
| C (Aliphatic CH₃) | 10.2 |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. dergipark.org.tr For this compound, these calculations would likely predict transitions associated with the phenyl chromophore, such as π → π* transitions.
Computational Prediction of Nonlinear Optical Properties of Related Derivatives
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. utm.myfrontiersin.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules and guiding the design of new materials with enhanced performance. utm.myku.ac.ae
The key NLO properties calculated are the molecular polarizability (α) and, more importantly, the first (β) and second (γ) hyperpolarizabilities. frontiersin.org For a molecule to have a significant first hyperpolarizability (β), it must possess a large change in dipole moment between its ground and excited states and often be non-centrosymmetric.
While this compound itself is not expected to have a remarkable NLO response, its structure serves as a scaffold that can be modified to create potent NLO materials. The general strategy involves creating a "push-pull" system by attaching electron-donating groups (EDGs) and electron-accepting groups (EWGs) to the aromatic ring, which facilitates intramolecular charge transfer (ICT) upon excitation. frontiersin.orgspringerprofessional.de
For example, derivatives could be designed with:
An EDG (like -NH₂ or -OCH₃) on the phenyl ring.
An EWG (like -NO₂ or -CN) on the phenyl ring.
Computational studies on various organic derivatives show that such modifications can dramatically increase hyperpolarizability values. ku.ac.aeresearchgate.net For instance, studies on carbazole/borole derivatives have shown that linear "push-pull" configurations can lead to second hyperpolarizability (γ) values over 100 times greater than that of the reference molecule p-nitroaniline. ku.ac.aespringerprofessional.de
Table 3: Examples of Computationally Predicted First Hyperpolarizability (β) for Different Classes of Organic Molecules Values are illustrative and depend heavily on the specific molecule and computational method.
| Molecule/Derivative Class | Typical Calculated β (x 10⁻³⁰ esu) | Reference Concept |
|---|---|---|
| Azobenzene with EDGs | > 10000 | Push-pull system enhances charge transfer researchgate.net |
| Chalcone Derivatives | 1 - 20 | Extended π-conjugation utm.my |
| Wells-Dawson Polyoxometalates | ~75 | Charge transfer from organic groups to metal atoms |
By computationally screening various derivatives of this compound, it is possible to identify candidates with optimized NLO properties for experimental synthesis and testing.
Mechanistic Investigations of Molecular Interactions and Biological Pathways
Ligand-Target Interaction Studies at a Molecular Level
Understanding how a compound, or ligand, interacts with its biological target is fundamental to elucidating its function. These studies aim to characterize the physical and chemical basis of the interaction, including the strength and specificity of binding.
Interaction with Enzymes and Receptors: Binding Affinity and Specificity
At present, there is no specific data in the public domain detailing the binding affinity or specificity of N,N-Dimethyl-3-phenylpropanamide for particular enzymes or receptors. Research in this area would typically involve screening the compound against a panel of known biological targets to identify any potential interactions. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity (often expressed as a dissociation constant, Kd) and determine the selectivity of the compound for its target over other molecules.
Molecular Docking and Scoring Function Analysis for Predicted Binding Modes
In the absence of experimental data, computational methods like molecular docking are valuable tools for predicting how a ligand might bind to a protein target. This process involves creating a three-dimensional model of the compound and computationally placing it into the binding site of a target protein. Scoring functions are then used to estimate the strength of the interaction and predict the most likely binding pose. Such studies for this compound would require a hypothesized target, after which simulations could predict potential binding modes and identify key amino acid residues that may be involved in the interaction.
Identification of Key Molecular Targets (e.g., TRPV1 modulation)
A crucial step in mechanistic studies is the identification of specific molecular targets. For instance, the Transient Receptor Potential Vanilloid 1 (TRPV1), a well-known ion channel involved in pain and inflammation, is a common target for novel analgesics. nih.govuni.lu Studies to determine if this compound modulates TRPV1 would involve cellular assays measuring ion flow through the channel in the presence of the compound. nih.gov Currently, no such studies have been published.
In Vitro Mechanistic Studies of Biomolecular Modulation
Once a target has been identified, in vitro studies are conducted to understand the precise mechanism by which the compound modulates its function. This can range from inhibiting an enzyme's activity to activating or blocking a receptor.
Enzyme Inhibition Mechanism and Kinetics (e.g., p38 MAP kinase)
Should this compound be found to interact with an enzyme like p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses, detailed kinetic studies would be necessary. nih.gov These studies would determine the nature of the inhibition (e.g., competitive, non-competitive, or allosteric) and quantify its potency, often reported as the half-maximal inhibitory concentration (IC50). For example, a class of diaryl urea (B33335) compounds has been shown to be potent allosteric inhibitors of p38 MAP kinase, demonstrating slow binding kinetics consistent with a required conformational change in the enzyme. nih.gov
Receptor Agonism/Antagonism at the Binding Site Level
If the target were a receptor, studies would focus on whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is typically determined by measuring the downstream signaling events that are triggered or inhibited by the compound's binding. For example, studies on NMDA receptors have identified compounds that act as noncompetitive antagonists, affecting multiple ionic currents. chemicalbook.com Research on this compound would need to employ similar cellular and electrophysiological techniques to characterize its effects at the receptor level.
Structure-Activity Relationship (SAR) Studies based on Molecular Interactions
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis and testing of a series of related compounds (analogs) to identify key structural features responsible for the desired biological effect.
Influence of Substituents on Binding Mechanisms
The core structure of this compound features a phenyl group and a dimethylamide group. SAR studies would typically involve modifying these groups to understand their role in binding to a biological target. For instance, adding various substituents (e.g., electron-withdrawing or electron-donating groups) to the phenyl ring could provide insights into the nature of the binding pocket. Similarly, altering the N,N-dimethylamide moiety could reveal the importance of its size, basicity, and hydrogen-bonding capacity.
However, a detailed search for research focusing on the systematic variation of substituents on this compound and the subsequent impact on its binding mechanisms did not yield any specific studies. While research exists for more complex derivatives, such as N,N-3-phenyl-3-benzylaminopropanamide, this information is not directly transferable to the parent compound.
Stereochemical Effects on Molecular Recognition
This compound possesses a chiral center at the C3 position of the propanamide chain. Consequently, it can exist as two enantiomers (R and S). The three-dimensional arrangement of atoms in these stereoisomers can significantly affect how they interact with chiral biological macromolecules like proteins and receptors. It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other.
Investigating these stereochemical effects would require the separation of the racemic mixture into its individual enantiomers and subsequent biological testing. Despite the importance of such studies, no literature was found detailing the chiral resolution of this compound and the differential biological activities of its enantiomers.
Molecular Probes for Biological Pathway Elucidation
A molecular probe is a chemical tool used to study and visualize biological processes and pathways. An ideal molecular probe has high affinity and selectivity for its target, and it is often modified with a reporter group (e.g., a fluorescent tag or a radioactive isotope) to enable its detection.
There is no available research describing the use of this compound or its derivatives as molecular probes. The development of this compound into a molecular probe would first necessitate the identification of a specific biological target and a clear understanding of its binding characteristics, which, as noted, is currently lacking in the scientific literature.
Advanced Analytical Methodologies and Separation Sciences for Research
Development of Chromatographic Techniques for Complex Mixtures
Chromatography stands as a cornerstone for the separation and analysis of N,N-Dimethyl-3-phenylpropanamide from reaction mixtures, synthetic intermediates, and potential biological matrices. The development of specific and reliable gas and liquid chromatography methods is paramount for achieving accurate and reproducible results.
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The development of a robust GC method involves the careful selection of a capillary column, carrier gas, and temperature programming to achieve optimal separation.
For the analysis of N,N-dimethyl amides, a mid-polarity stationary phase, such as one containing a low percentage of cyanopropylphenyl, is often a suitable starting point. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane. The column dimensions, including length, internal diameter, and film thickness, are selected to balance resolution and analysis time. A typical column for such an analysis might be 30 meters in length, with a 0.25 mm internal diameter and a 0.25 µm film thickness.
Helium is the most commonly used carrier gas due to its inertness and efficiency. The flow rate is optimized to ensure good peak shape and resolution. A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the analyte. For trace analysis, a splitless injection might be preferred to enhance sensitivity.
The temperature program is a critical parameter. An initial oven temperature is chosen to be below the boiling point of the solvent and is held for a short period to allow for the transfer of the sample to the column. The temperature is then ramped at a controlled rate to elute the compounds of interest. A final hold at a higher temperature ensures that all components are eluted from the column. A flame ionization detector (FID) is a common choice for the quantification of organic compounds like this compound due to its wide linear range and good sensitivity.
A representative, though general, GC-FID method for analyzing N,N-dimethyl amides is outlined in the table below.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
| Oven Program | Initial 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injection Mode | Split (e.g., 50:1) |
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-performance liquid chromatography is a versatile technique for both the analysis and purification of this compound, especially when dealing with less volatile or thermally labile impurities. Reversed-phase HPLC is the most common mode used for aromatic amides.
In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. C18 (octadecylsilyl) bonded silica (B1680970) is the most widely used stationary phase and would be a suitable choice for this compound. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The elution strength is controlled by the proportion of the organic modifier; increasing the organic content decreases the retention time.
For method development, a gradient elution is often employed initially, where the composition of the mobile phase is changed over time. This allows for the separation of compounds with a wide range of polarities. Once the optimal solvent system is identified, an isocratic method (constant mobile phase composition) can be developed for routine analysis if the complexity of the sample allows. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the sample or on the silica surface.
Detection is typically achieved using a UV detector, as the phenyl group in this compound will absorb UV light. The wavelength of detection is chosen to maximize the absorbance of the compound, which for a phenyl group is typically around 254 nm. For purification purposes, a preparative or semi-preparative HPLC system with a higher-capacity column is used.
A general reversed-phase HPLC method for the analysis of aromatic amides is presented below.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Chiral Separation Techniques for Enantiomeric Resolution
If this compound is synthesized in a way that creates a chiral center, for instance, through modification of the phenylpropyl chain, the separation of the resulting enantiomers is necessary to study their individual properties. Chiral HPLC is the most common and effective technique for this purpose.
The key to chiral separation is the use of a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For amide compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often very effective. Columns with cellulose or amylose carbamate (B1207046) derivatives coated or immobilized on a silica support are widely used.
The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile). The choice of mobile phase and the addition of modifiers can significantly impact the enantiomeric resolution. For N-arylamides, separations on amylose tris[(S)-1-phenylethylcarbamate] have been reported. researchgate.net The selection of the appropriate CSP and mobile phase is often empirical and requires screening of different column and solvent combinations.
Another class of CSPs that can be effective for the separation of chiral compounds containing amine or amide groups are macrocyclic antibiotics, such as teicoplanin or vancomycin. These CSPs offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which can lead to excellent enantioselectivity.
Coupling Analytical Techniques for Comprehensive Characterization
For unambiguous identification and sensitive quantification of this compound in complex research samples, the coupling of chromatographic techniques with mass spectrometry is indispensable.
GC-MS and LC-MS/MS for Compound Identification and Quantification in Research Samples
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule, allowing for its identification. The molecular ion peak ([M]+) for this compound would be expected at a mass-to-charge ratio (m/z) of 177. nih.gov
For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and selectivity compared to scanning the full mass range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique for the quantification of compounds in complex matrices, such as biological fluids. After separation by HPLC, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.
The development of an LC-MS/MS method for this compound would involve optimizing the ionization source parameters and identifying the most abundant and stable precursor and product ions.
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| GC-MS | Electron Ionization (EI) | 177 ([M]+) | Fragment ions (e.g., 91, 72) | Identification, Quantification (SIM) |
| LC-MS/MS | Electrospray (ESI+) | 178 ([M+H]+) | Optimized fragment ion | Quantification in complex matrices |
Spectroscopic Method Development for Specific Research Applications
Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the propyl chain, and the methyl protons on the nitrogen atom.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.
A study on a closely related compound with the same molecular formula and mass reports the following NMR data in CDCl₃: ¹H NMR signals at δ = 7.23–7.09 (m, 4H, aromatic), and δ = 2.99–2.95 (m, 8H, likely includes the N-methyl and propyl chain protons) ppm. The ¹³C NMR shows signals at δ = 172.4 (C=O), 139.5, 135.9, 130.3, 128.8, 126.3, 126.1 (aromatic carbons), and signals for the aliphatic carbons. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the tertiary amide, typically in the region of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The phenyl group in this compound will give rise to characteristic UV absorptions, typically with a strong band around 200-220 nm and a weaker, more structured band around 250-270 nm, which are characteristic of the π-π* transitions of the benzene (B151609) ring. A detailed spectroscopic study on the related N-phenylpropanamide provides insights into the expected vibrational and electronic transitions. rsc.org
Environmental Transformation and Degradation Mechanisms Abiotic
Photochemical Degradation Pathways and Kinetics in Aqueous Systems
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For N,N-Dimethyl-3-phenylpropanamide, this process can occur through two main pathways: direct and indirect photolysis.
Direct Photolysis: In this process, the molecule itself absorbs photons, leading to an excited state that can then undergo various reactions, including bond cleavage. The benzene (B151609) ring in this compound is a primary chromophore, absorbing light in the environmentally relevant ultraviolet (UV) spectrum. Upon absorption of UV radiation, the molecule could potentially undergo cleavage at several points, such as the C-N bond of the amide or the C-C bonds of the propyl chain.
Indirect Photolysis: This pathway is often more significant in natural waters. It involves the absorption of light by other substances present in the water, known as photosensitizers (e.g., dissolved organic matter, nitrate, and nitrite (B80452) ions). These photosensitizers, upon excitation, generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These ROS can then react with and degrade this compound.
While specific kinetic data for this compound is unavailable, studies on other aromatic amides provide insights. For instance, the photochemical degradation of various amides has been shown to be influenced by the presence of photosensitizers.
| Compound Class | Degradation Observation | Potential Implication for this compound |
| Aromatic Amides | Susceptible to indirect photolysis mediated by dissolved organic matter. | The phenyl group suggests a similar susceptibility to indirect photochemical degradation in natural waters. |
| N,N-dialkyl amides | Can undergo photochemically induced dealkylation. | The N,N-dimethyl groups may be susceptible to cleavage under UV irradiation. |
This table presents inferred degradation pathways for this compound based on data from structurally similar compounds.
Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)
Oxidative degradation by hydroxyl radicals (•OH) is a major transformation pathway for many organic pollutants in the atmosphere and in aqueous environments. Hydroxyl radicals are highly reactive and non-selective, readily attacking electron-rich sites in organic molecules.
For this compound, several sites are susceptible to hydroxyl radical attack:
The Aromatic Ring: The benzene ring is an electron-rich moiety. Hydroxyl radicals can add to the ring to form a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives (e.g., cresols, phenols) and, ultimately, ring cleavage.
The N-Methyl Groups: The hydrogen atoms on the N-methyl groups can be abstracted by hydroxyl radicals, forming a carbon-centered radical. This can initiate a series of reactions leading to dealkylation, forming N-methyl-3-phenylpropanamide and formaldehyde.
The Propyl Chain: Hydrogen abstraction can also occur from the methylene (B1212753) groups of the propyl chain, leading to the formation of various oxidation products.
The rate constants for the reaction of hydroxyl radicals with organic compounds are a key indicator of their oxidative degradation potential. While a specific rate constant for this compound is not documented, data for similar compounds can provide an estimate. For example, the rate constants for the reaction of •OH with aromatic compounds are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹.
| Functional Group | Reaction with Hydroxyl Radical | Expected Products |
| Phenyl Group | Electrophilic addition | Hydroxylated aromatic compounds |
| N,N-Dimethyl Group | Hydrogen abstraction | N-methyl-3-phenylpropanamide, Formaldehyde |
| Propyl Chain | Hydrogen abstraction | Carbonyls, smaller carboxylic acids |
This table outlines the likely oxidative degradation products of this compound based on known reactions of its functional groups with hydroxyl radicals.
Hydrolytic Transformation Pathways
Hydrolysis is the cleavage of a chemical bond by the addition of water. The amide bond in this compound is potentially susceptible to hydrolysis, which would break the molecule into 3-phenylpropanoic acid and dimethylamine (B145610).
However, amides are generally stable to hydrolysis under neutral pH conditions. The rate of hydrolysis is significantly influenced by pH, with catalysis occurring under both acidic and basic conditions. Tertiary amides, such as this compound, are generally more resistant to hydrolysis than primary and secondary amides due to steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophilic water molecule or hydroxide (B78521) ion. fiveable.me
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a more potent nucleophile than water and directly attacks the carbonyl carbon.
While amides are generally resistant to hydrolysis, studies have shown that under specific conditions, such as in the presence of strong acids or bases and elevated temperatures, hydrolysis can occur. arkat-usa.orgumich.eduresearchgate.netumich.edu
Role of Environmental Factors on Abiotic Degradation
Several environmental factors can significantly influence the rate and extent of the abiotic degradation of this compound.
pH: As discussed, pH is a critical factor in the hydrolysis of the amide bond. Acidic or basic conditions can accelerate this process.
Sunlight Intensity and Wavelength: The rate of photochemical degradation is directly proportional to the intensity of sunlight. The wavelength of light is also crucial, as the compound will only degrade if it absorbs light at those wavelengths.
Presence of Photosensitizers: The concentration and type of dissolved organic matter and other photosensitizers in water bodies will heavily influence the rate of indirect photolysis.
Temperature: Higher temperatures generally increase the rates of all chemical reactions, including hydrolysis and oxidation.
Concentration of Oxidants: The concentration of hydroxyl radicals and other oxidants in the environment will directly impact the rate of oxidative degradation.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of amides is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals and polymers. rsc.org Historically, many methods have relied on stoichiometric activating agents, which often have poor atom economy and generate significant waste. walisongo.ac.id In 2018, the ACS Green Chemistry Institute Pharmaceutical Roundtable highlighted the need for general and sustainable methods for direct amide bond formation as a key research area. rsc.org Future research on N,N-Dimethyl-3-phenylpropanamide is likely to focus on catalytic, direct amidation reactions starting from 3-phenylpropanoic acid (hydrocinnamic acid) and dimethylamine (B145610) or a surrogate.
Key areas of exploration include:
Organoboron Catalysis: Arylboronic acids, particularly those with electron-withdrawing groups, have been shown to be effective catalysts for the direct dehydrative condensation of carboxylic acids and amines. rsc.org The proposed mechanism involves the formation of a reactive (acyloxy)boron intermediate. rsc.org Investigating a range of boronic acid catalysts for the synthesis of this compound could lead to milder reaction conditions and improved yields.
Transition Metal Catalysis: Catalytic systems based on metals like titanium(IV), zirconium(IV), and ruthenium have shown promise for direct amidation. exlibrisgroup.comnih.gov For instance, a ruthenium complex has been used to directly acylate primary amines with alcohols, producing only the amide and molecular hydrogen as a byproduct. nih.gov Applying such "acceptorless dehydrogenative coupling" to the synthesis of this compound from 3-phenyl-1-propanol (B195566) and dimethylamine would represent a significant step forward in green synthesis.
Alternative Reagents and Reaction Media: Research into using stable, easy-to-handle nitrogen sources like urea (B33335) or even N,N-dimethylacetamide itself, coupled with low-cost catalysts like Mg(NO₃)₂, presents a cost-effective and safer alternative to using gaseous dimethylamine. rsc.orgresearchgate.net Furthermore, employing environmentally benign solvents like dimethyl sulfoxide (B87167) (DMSO) in catalyst-free, thermally-driven amidations is another promising avenue. nih.gov
Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound
| Catalytic System / Method | Starting Materials | Key Advantages | Reference |
|---|---|---|---|
| Organoboron Catalysis | 3-Phenylpropanoic acid, Dimethylamine | Avoids stoichiometric activators, mild conditions. | rsc.orgnih.gov |
| Ti(IV) / Zr(IV) Catalysis | 3-Phenylpropanoic acid, Ammonium (B1175870) Carbamates | Good to excellent yields for tertiary N,N-dimethylamides. | exlibrisgroup.com |
| Ruthenium Catalysis | 3-Phenyl-1-propanol, Dimethylamine | Generates only H₂ as a byproduct, high atom economy. | nih.gov |
| Mg(NO₃)₂ / Imidazole Catalysis | 3-Phenylpropanoic acid, Urea | Utilizes a stable, low-cost nitrogen source and catalyst. | rsc.org |
| Catalyst-Free Thermal Method | 3-Phenylpropanoic acid, Carbodiimides | High efficiency, avoids catalysts, uses green solvent (DMSO). | nih.gov |
Advanced Computational Modeling for Structure-Property Relationships
The physical and chemical properties of this compound are dictated by its three-dimensional structure and the subtle intramolecular forces at play. Advanced computational modeling offers a powerful lens to probe these relationships without the need for extensive empirical screening. Future research will likely leverage these tools to build predictive models of the compound's behavior.
A key focus would be the study of weak non-covalent interactions, such as n→π* interactions. These occur when the lone pair of electrons (n) on an atom like nitrogen or oxygen delocalizes into the antibonding orbital (π*) of a nearby aromatic ring or carbonyl group. rsc.org In this compound, such an interaction could occur between the nitrogen lone pair and the phenyl ring's π-system or the amide carbonyl group. These interactions, though weak, can profoundly influence molecular conformation and stability. rsc.org
Computational techniques that can be applied include:
Density Functional Theory (DFT): Used to calculate the optimized geometry, electronic structure, and relative energies of different conformers.
Natural Bond Orbital (NBO) Analysis: Provides a quantitative measure of the donor-acceptor interactions, allowing for the direct calculation of the stabilization energy from n→π* interactions. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions.
Non-Covalent Interaction (NCI) Analysis: Generates visual maps of non-covalent interactions within the molecule, making it easier to identify and understand their spatial nature. rsc.org
By modeling how substituents on the phenyl ring or alterations to the alkyl groups on the nitrogen affect these interactions, researchers can predict how to tune the molecule's properties for specific applications.
Deepening Mechanistic Understanding of Molecular Interactions
A deeper mechanistic understanding of both the formation and the intrinsic behavior of this compound is a critical research trajectory. This involves combining the insights from computational modeling with empirical data from advanced analytical techniques.
For its synthesis, understanding the precise catalytic cycle is paramount for process optimization. For a boronic acid-catalyzed reaction, for example, research would aim to spectroscopically identify key intermediates, such as the proposed (acyloxy)boron species, and perform kinetic studies to elucidate the rate-determining steps. rsc.orgnih.gov Similarly, for transition-metal-catalyzed routes, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations can be used to map out the catalytic cycle and identify intermediates. acs.org
For the molecule itself, the computational predictions regarding n→π* interactions and conformational preferences require experimental validation. High-resolution X-ray diffraction studies of the crystalline solid or its derivatives could confirm the predicted solid-state conformation. acs.org In solution, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of atoms, helping to determine the dominant conformers in different solvents. This interplay between theoretical prediction and experimental validation is crucial for building a robust understanding of the molecule's behavior.
Development of this compound as a Chemical Tool or Precursor in Emerging Fields
While this compound is a relatively simple molecule, its specific combination of a lipophilic phenylpropyl tail and a polar dimethylamide headgroup makes it an interesting candidate as a chemical tool or precursor in more complex molecular architectures.
Future research could explore its potential in several interdisciplinary fields:
Pharmaceutical Synthesis: The amide bond is a cornerstone of many pharmaceuticals. rsc.org The 3-phenylpropanamide (B85529) substructure can be found in various biologically active compounds. This compound could serve as a versatile starting material or fragment for the synthesis of new drug candidates. Its structure could be modified through reactions on the phenyl ring or by developing methods to cleave and derivatize the amide bond itself.
Materials Science: The compound could be investigated as a monomer or an additive in the synthesis of novel polymers. The rigid phenyl group and the flexible propyl chain could impart specific thermal or mechanical properties to a polymer backbone.
Advanced Separation Chemistry: N,N-dialkylamides have been identified as potential alternative extractants to tributylphosphate for the separation of actinides in nuclear fuel reprocessing. tandfonline.com These amides act as neutral extractants for metal cations like U(VI) and Pu(IV) from nitric acid media. tandfonline.com The specific structure of this compound, with its distinct electronic and steric profile, makes it a candidate for investigation in this highly specialized field. Research could focus on its efficiency and selectivity for extracting specific metal ions, a line of inquiry with significant implications for nuclear waste management and resource recovery.
Q & A
Q. Table 1. Key Parameters for Optimizing Alkylation Reactions
| Parameter | Optimal Range | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | −40°C to −30°C | Suppresses diarylation | |
| Activating Agent | 0.1 eq. CH₂I₂ | Enhances Sr reactivity | |
| Solvent | THF | Balances polarity and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
